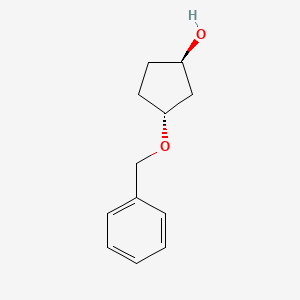

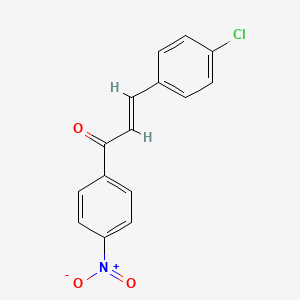

![molecular formula C14H10F2O2 B2540617 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde CAS No. 632626-21-2](/img/structure/B2540617.png)

2-[(2,4-Difluorophenyl)methoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of aromatic aldehydes typically involves the introduction of an aldehyde group into an aromatic ring. While the papers do not specifically describe the synthesis of 2-[(2,4-Difluorophenyl)methoxy]benzaldehyde, they do mention the synthesis of related compounds. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This suggests that the synthesis of the compound may involve similar reagents and conditions tailored to introduce the difluorophenylmethoxy group.

Molecular Structure Analysis

The molecular structure of aromatic aldehydes is characterized by the presence of an aldehyde group attached to an aromatic ring. The papers provide insights into the structure of similar compounds. For instance, the structure of 2-methoxy-benzaldehyde is studied using X-ray crystallography, revealing the presence of intra- and intermolecular C–H···O short contacts . This information can be extrapolated to suggest that this compound may also exhibit such interactions, influencing its crystal packing and stability.

Chemical Reactions Analysis

Aromatic aldehydes undergo a variety of chemical reactions, including condensation, oxidation, and addition reactions. The papers discuss the reactivity of aromatic aldehydes with other reagents. For example, substituted 2-aminothiophenols are evaluated as fluorogenic reagents for aromatic aldehydes, indicating that these aldehydes can participate in reactions leading to fluorescent derivatives . This suggests that this compound could potentially react with nucleophiles to form various derivatives with potential applications in spectroscopy.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic aldehydes are influenced by their molecular structure. The papers discuss properties such as vibrational spectroscopy data and nonlinear optical properties of related compounds. For instance, the nonlinear optical properties of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine are investigated, revealing good nonlinear optical properties . This indicates that the difluorophenyl group in this compound could also impart interesting optical properties to the compound. Additionally, the vibrational spectroscopy data of 2,4-dimethoxy benzaldehyde are compared, providing insights into the vibrational modes that could be expected for the compound .

Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

2-[(2,4-Difluorophenyl)methoxy]benzaldehyde is utilized in the synthesis of fluorinated analogues of anticancer combretastatins. These compounds show significant in vitro anticancer properties, highlighting the potential of this compound derivatives in cancer treatment research (Lawrence et al., 2003).

Kinetics and Oxidation Mechanism

This compound is also involved in the study of the oxidation mechanisms of methoxy benzaldehydes. These studies enhance understanding of the chemical properties and reactivity of methoxy benzaldehydes, including those with fluorine substitutions (Malik et al., 2016).

Linkers in Solid Phase Organic Synthesis

It plays a role as a linker for solid phase organic synthesis. The electron-rich nature of this compound makes it suitable for the formation of various secondary amides, contributing to diverse chemical syntheses (Swayze, 1997).

Studies in Crystallography and Spectroscopy

The compound is significant in crystallographic and spectroscopic studies. Analyzing its interactions and structure contributes to a deeper understanding of molecular and crystal structures (Ribeiro-Claro et al., 2002).

Optical Properties in Polymer Synthesis

In polymer science, it's used to study the synthesis and optical properties of materials like aluminum and zinc quinolates. Its derivatives are crucial in improving the processability and thermal stability of these materials (Barberis & Mikroyannidis, 2006).

Oxygen Transfer Reactions

This benzaldehyde derivative is a key player in the study of oxygen transfer reactions, providing insights into the mechanisms of these important chemical processes (Lai et al., 2002).

Fluorogenic Reagents in Analytical Chemistry

Its derivatives are evaluated as fluorogenic reagents for aromatic aldehydes, contributing to advancements in analytical methods in spectrofluorimetry and liquid chromatography (Nohta et al., 1993).

Propiedades

IUPAC Name |

2-[(2,4-difluorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVJYFIVCXEBQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)

![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2540553.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2540555.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2540557.png)